(R)-2-Aminodecanoic acid (CAS 84276-16-4), also known as D-2-aminodecanoic acid, is an unnatural, lipophilic alpha-amino acid characterized by its D-stereochemistry and a 10-carbon aliphatic side chain. In commercial and research procurement, it is primarily sourced as a chiral building block for solid-phase peptide synthesis (SPPS), where it imparts targeted lipophilicity (logP) and measurable proteolytic resistance to peptide therapeutics compared to standard L-amino acids [1]. Its specific chain length provides a finely tuned partition coefficient that is critical for membrane anchoring and binding to hydrophobic protein clefts, making it a highly specialized precursor for peptidomimetics and macrocycles [2].
Substituting (R)-2-aminodecanoic acid with closely related analogs fundamentally compromises peptide synthesis yields and application-critical performance. Using the (S)-enantiomer (L-isomer) sacrifices the critical protease resistance conferred by the D-configuration, leading to accelerated in vivo degradation of the resulting peptide [1]. Attempting to use a cheaper racemic mixture of 2-aminodecanoic acid in SPPS generates complex diastereomeric mixtures, halving the theoretical yield of the active conformation per coupling step and necessitating costly, low-throughput HPLC resolution [2]. Furthermore, altering the chain length to 8-carbon or 12-carbon analogs disrupts the delicate lipophilic balance, either failing to adequately fill target hydrophobic pockets or inducing unwanted aqueous aggregation during assays [3].
Incorporating the unnatural D-enantiomer, (R)-2-aminodecanoic acid, significantly enhances the proteolytic stability of lipopeptides compared to its L-isomer counterpart. Endogenous proteases rapidly cleave peptide bonds adjacent to L-amino acids, whereas D-amino acid substitutions evade enzymatic recognition, extending serum half-life from minutes to hours [1].
| Evidence Dimension | Proteolytic Susceptibility and Serum Half-Life |
| Target Compound Data | (R)-2-Aminodecanoic acid (D-isomer): Evades endogenous protease cleavage |
| Comparator Or Baseline | (S)-2-Aminodecanoic acid (L-isomer): Rapidly degraded by proteases |
| Quantified Difference | Extension of peptide serum half-life from minutes to hours |
| Conditions | In vivo or serum-based peptide stability assays |
Procuring the D-enantiomer is essential for developing peptide-based therapeutics that require sustained in vivo activity and resistance to enzymatic degradation.
In the synthesis of complex cyclic peptides like chlorofusin, using racemic 2-aminodecanoic acid results in a mixture of diastereomers, inherently limiting the maximum theoretical yield of the target peptide to 50% and requiring arduous reverse-phase HPLC separation. Procuring enantiopure (>98% ee) (R)-2-aminodecanoic acid bypasses this bottleneck, doubling the effective yield and eliminating the need for downstream chiral resolution [1].
| Evidence Dimension | Target Diastereomer Yield in SPPS |
| Target Compound Data | Enantiopure (R)-2-Aminodecanoic acid: ~100% theoretical conversion to target diastereomer |
| Comparator Or Baseline | Racemic 2-Aminodecanoic acid: Maximum 50% theoretical yield per coupling |
| Quantified Difference | 2x higher theoretical yield and elimination of HPLC resolution steps |
| Conditions | Solid-Phase Peptide Synthesis (SPPS) of cyclic lipopeptides |
High enantiomeric purity directly translates to scalable manufacturability and reduced purification costs in peptide production.
The 10-carbon aliphatic chain of (R)-2-aminodecanoic acid provides a highly specific lipophilicity profile (logP) that is critical for anchoring into hydrophobic protein clefts, such as the MDM2 binding site targeted by chlorofusin (IC50 ~ 4.7 µM). Substituting with shorter chains (e.g., C8, 2-aminooctanoic acid) reduces hydrophobic contact and binding affinity, while longer chains (e.g., C12, 2-aminododecanoic acid) can induce unwanted aggregation and reduce aqueous solubility [1].
| Evidence Dimension | Hydrophobic Binding and Solubility Balance |
| Target Compound Data | C10 chain ((R)-2-Aminodecanoic acid): Optimal cleft binding (MDM2 IC50 ~ 4.7 µM) |
| Comparator Or Baseline | C8 or C12 analogs: Suboptimal binding (C8) or reduced aqueous solubility (C12) |
| Quantified Difference | Precise logP balance maximizing target affinity without inducing aggregation |
| Conditions | Protein-protein interaction inhibition assays (e.g., p53-MDM2) |
The specific C10 chain length is a critical procurement requirement for maintaining the delicate balance between target affinity and aqueous solubility in drug design.
Where extended serum half-life is required, the D-configuration of (R)-2-aminodecanoic acid prevents rapid cleavage by endogenous proteases, making it a preferred precursor over L-analogs for in vivo applications [1].
For manufacturing complex macrocycles like chlorofusin, procuring the >98% ee enantiopure compound is necessary to avoid 50% yield losses and complex diastereomeric separations associated with racemic mixtures [2].
When targeting specific hydrophobic clefts (e.g., the p53-MDM2 interface), the 10-carbon chain provides the precise logP required for binding without the aggregation risks of 12-carbon alternatives [3].